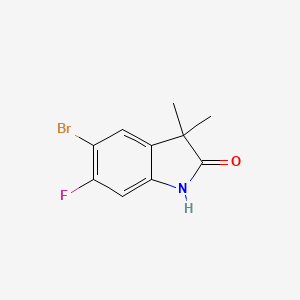
2H-INDOL-2-ONE, 5-BROMO-6-FLUORO-1,3-DIHYDRO-3,3-DIMETHYL-
Overview
Description
2H-INDOL-2-ONE, 5-BROMO-6-FLUORO-1,3-DIHYDRO-3,3-DIMETHYL- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique bromine and fluorine substitutions, is of particular interest in various scientific research fields.
Preparation Methods
The synthesis of 2H-INDOL-2-ONE, 5-BROMO-6-FLUORO-1,3-DIHYDRO-3,3-DIMETHYL- typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dibromonitrobenzene.
Reaction Conditions: The compound is dissolved in dimethylformamide (DMF) and reacted with ethyl acetoacetate and potassium carbonate at 80°C.
Reduction: Following this, three equivalents of iron are added, and the reaction is carried out in ice-cold acetic acid at 120°C.
Yield: This process results in the formation of 6-bromo-1,3-dihydro-2H-indol-2-one with a yield of 90%.
Chemical Reactions Analysis
2H-INDOL-2-ONE, 5-BROMO-6-FLUORO-1,3-DIHYDRO-3,3-DIMETHYL- undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of bromine and fluorine, the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The indole nucleus can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions: Typical reagents include potassium carbonate, iron, and acetic acid, with reactions carried out at elevated temperatures.
Major Products: The primary products formed include various substituted indole derivatives, depending on the reagents and conditions used
Scientific Research Applications
2H-INDOL-2-ONE, 5-BROMO-6-FLUORO-1,3-DIHYDRO-3,3-DIMETHYL- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activities make it a candidate for studying antiviral, anticancer, and antimicrobial properties.
Medicine: Its potential therapeutic applications are being explored, particularly in drug development.
Industry: The compound can be used in the synthesis of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2H-INDOL-2-ONE, 5-BROMO-6-FLUORO-1,3-DIHYDRO-3,3-DIMETHYL- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound binds to specific receptors and enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
2H-INDOL-2-ONE, 5-BROMO-6-FLUORO-1,3-DIHYDRO-3,3-DIMETHYL- can be compared with other indole derivatives:
Similar Compounds: Examples include 6-bromo-1,3-dihydro-2H-indol-2-one and other substituted indoles.
Uniqueness: The presence of both bromine and fluorine atoms in the compound provides unique chemical properties and biological activities, distinguishing it from other indole derivatives
Properties
IUPAC Name |
5-bromo-6-fluoro-3,3-dimethyl-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c1-10(2)5-3-6(11)7(12)4-8(5)13-9(10)14/h3-4H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCYXDNKWYUALX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC(=C(C=C2NC1=O)F)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


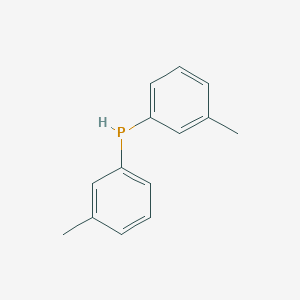
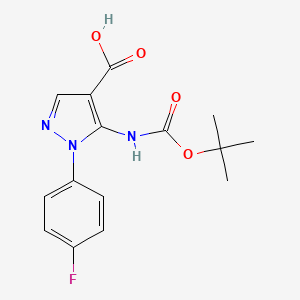
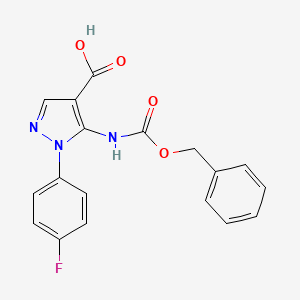
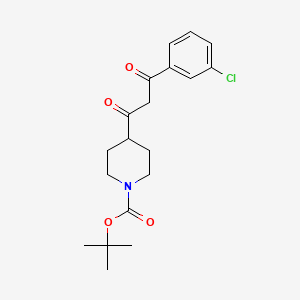
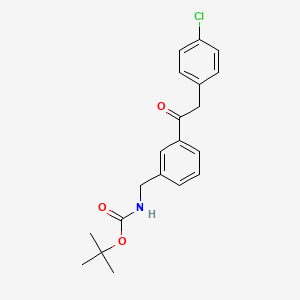
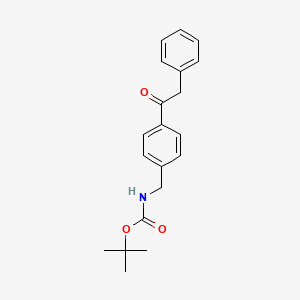
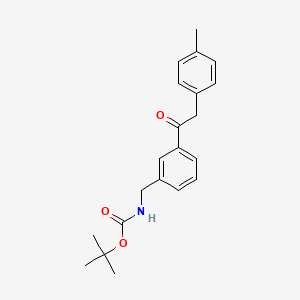
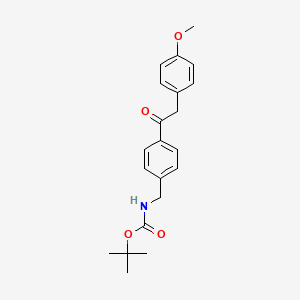
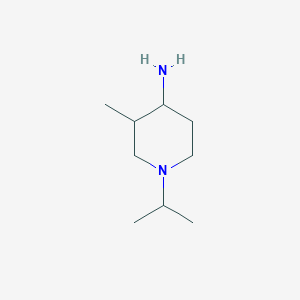
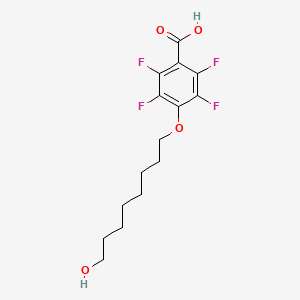

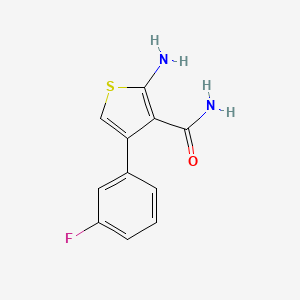
![{4-[(2-Ethylimidazolyl)methyl]phenyl}methylamine](/img/structure/B3200481.png)
![7-aminoimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B3200485.png)
